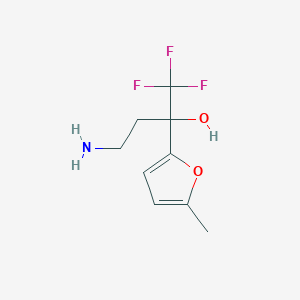

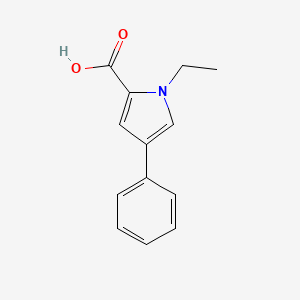

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol (MFAMB) is a fluorinated amine compound with a wide range of potential applications in the scientific and medical fields. It is a colorless liquid with a boiling point of 85°C and a melting point of -20°C. MFAMB is a highly polar compound, which makes it ideal for use in a variety of solvents. It has been studied extensively for its potential uses in the synthesis of drugs and other compounds, as well as its potential for use in medical research.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- NMR Probe Development : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives demonstrates the incorporation of perfluoroalkyl groups into amino acids for sensitive detection in 19F NMR, suggesting potential for probes in medicinal chemistry (Tressler & Zondlo, 2014).

- Energetic Materials Synthesis : The study on the synthesis of nitrogen-rich salts indicates the relevance of structurally complex molecules for materials with energetic properties (Tang et al., 2014).

- Fluorescent Sensors : The development of fluorescent sensors for metal ion detection showcases the utility of functionalized molecules in environmental and biological monitoring (Yadav & Singh, 2018).

Synthetic Methodology

- Protecting Group Strategy in Peptide Synthesis : The use of trifluorobutenones as a protecting group highlights innovative approaches in peptide synthesis, providing a potential application for similar trifluoroalcohol derivatives (Gorbunova et al., 1991).

- Palladium-Catalyzed Cycloisomerization : The synthesis of trifluoropropenyl-substituted furans via palladium-catalyzed reactions points to the importance of trifluoroalcohols in facilitating novel organic transformations (Zhang et al., 2007).

Materials Science

- Photopolymerization Agents : The development of alkoxyamines for nitroxide-mediated photopolymerization underscores the role of functional molecules in materials science, particularly in the creation of polymers with specific properties (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

4-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRROCWYDUUILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CCN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

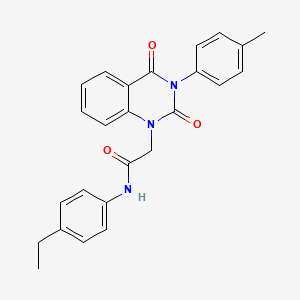

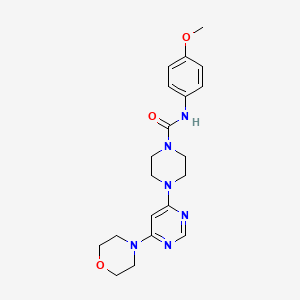

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

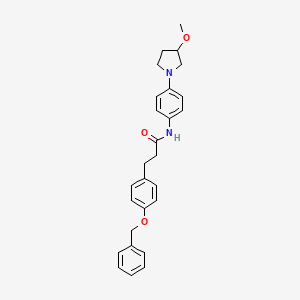

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)

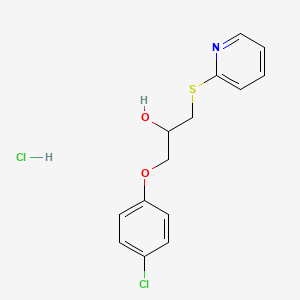

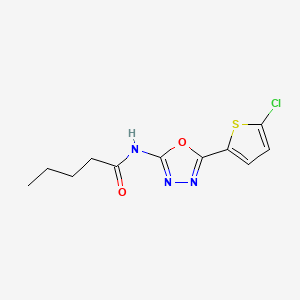

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)

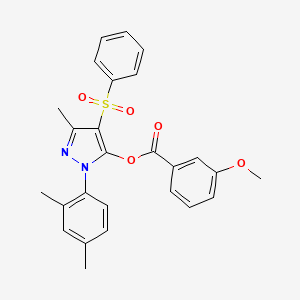

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)